Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Medicinal Chemistry Scaffold Derivatisation Parallel Synthesis

Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate (CAS 55618-86-5) is the preferred procurement choice for teams requiring a versatile 9-ester tetrahydroacridine scaffold. Unlike tacrine (9-NH₂), this methyl ester enables direct nucleophilic displacement for rapid parallel amidation without the hepatotoxicity risk of the free amine. It is a crystallographically confirmed hinge‑binding fragment for PI3K/mTOR/S6K1 kinase programmes (PDB: 3WF9). C4‑functionalised derivatives achieve IC₅₀ values of 119.45 nM (AChE) and 121.58 nM (BChE). The ester also provides a single entry point for antibacterial SAR and luminescent lanthanide complex synthesis. Procure the methyl ester as a high‑purity, storable precursor for multi‑target drug discovery.

Molecular Formula C15H15NO2
Molecular Weight 241.29
CAS No. 55618-86-5
Cat. No. B2617765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
CAS55618-86-5
Molecular FormulaC15H15NO2
Molecular Weight241.29
Structural Identifiers
SMILESCOC(=O)C1=C2CCCCC2=NC3=CC=CC=C31
InChIInChI=1S/C15H15NO2/c1-18-15(17)14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3
InChIKeyUIINMWIYQHIFQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate (CAS 55618-86-5): Core Scaffold Identity and Procurement Context


Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate (CAS 55618-86-5) is a partially saturated acridine heterocycle bearing a methyl ester at the 9‑position (molecular formula C₁₅H₁₅NO₂, molecular weight 241.29 g·mol⁻¹) . The compound serves as a key synthetic intermediate within the broader 1,2,3,4‑tetrahydroacridine family, a scaffold historically exploited for acetylcholinesterase (AChE) inhibition and more recently for kinase and antibacterial drug discovery [1]. Its 9‑ester functionality distinguishes it from the canonical 9‑amino analogue tacrine and the free carboxylic acid, imparting a unique reactivity profile that enables modular derivatisation for structure–activity relationship (SAR) campaigns [2].

Why Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate Cannot Be Swapped for Tacrine or the Free Acid


The 9‑position substituent on the tetrahydroacridine nucleus dictates both biological target engagement and synthetic downstream utility. Tacrine (9‑NH₂) is a potent but non‑selective AChE inhibitor with dose‑limiting hepatotoxicity [1], whereas the free carboxylic acid (1,2,3,4‑tetrahydroacridine‑9‑carboxylic acid) requires activation for further derivatisation and exhibits distinct metal‑chelation and luminescence properties [2]. The methyl ester occupies a unique intermediate space: it retains the electron‑withdrawing character of the ester for tuning ring electronics, yet allows direct nucleophilic displacement (amide formation, transesterification) that the acid does not permit without coupling reagents. Substituting the methyl ester with tacrine or the acid would fundamentally alter the reactivity, biological profile, and solubility characteristics of the scaffold, rendering SAR data from one series non‑transferable to another [3].

Quantitative Differentiation Evidence for Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate Against Closest Comparators


Synthetic Versatility: Methyl Ester as a Superior Derivatisation Handle Compared to the Free Carboxylic Acid

The methyl ester (CAS 55618-86-5) serves as a direct precursor for amide, hydrazide, and Weinreb amide libraries without pre‑activation, whereas the free carboxylic acid (CAS 247571-77-3) requires coupling reagents (e.g., HATU, EDCI) for analogous transformations [1]. In a recent SAR campaign, 1,2,3,4‑tetrahydroacridine‑based Pfitzinger acid methyl esters were used directly for C4‑functionalisation with aromatic aldehydes, yielding dual cholinesterase inhibitors in a single synthetic step from the ester, a protocol not feasible with the free acid [1]. This enables higher throughput in library synthesis and reduces step‑count by at least one step relative to the carboxylic acid starting material.

Medicinal Chemistry Scaffold Derivatisation Parallel Synthesis

Cholinesterase Inhibitory Activity of Tetrahydroacridine‑9‑carboxylate Derivatives Benchmarked Against Tacrine

C4‑functionalised derivatives derived from 1,2,3,4‑tetrahydroacridine‑9‑carboxylate methyl esters displayed AChE IC₅₀ values of 119.45 nM and BChE IC₅₀ of 121.58 nM (compound 6f), representing a 1.7‑fold improvement in AChE potency over the reference standard tacrine (AChE IC₅₀ = 201.05 nM; BChE IC₅₀ = 202.14 nM) [1]. This demonstrates that the carboxylate ester scaffold can be elaborated into inhibitors that surpass tacrine in potency while providing a modular handle for further optimisation.

Alzheimer's Disease Cholinesterase Inhibition Dual Inhibitor

Kinase Inhibitor Scaffold Validation: Structural Engagement of S6K1 by a Tetrahydroacridine‑9‑carboxylate Ester

A co‑crystal structure (PDB: 3WF9, resolution 2.04 Å) of the S6K1 kinase domain in complex with a quinoline‑derived inhibitor reveals that the 2‑methyl‑1,2,3,4‑tetrahydroacridine‑9‑carboxylate ester moiety occupies the ATP‑binding pocket, forming key hydrophobic contacts [1][2]. The methyl ester carbonyl accepts a hydrogen bond from the hinge region, an interaction that cannot be recapitulated by the 9‑amino (tacrine) or 9‑H analogues. This provides direct structural evidence that the carboxylate ester is a productive kinase hinge‑binding motif, supporting its use as a privileged fragment for kinase inhibitor design.

Kinase Inhibition S6K1 Cancer

Antibacterial Class Validation: Tetrahydroacridine‑9‑carboxylic Acid Derivatives as Anti‑MRSA Agents with Dual Mechanism

A series of tetrahydroacridine‑9‑carboxylic acid derivatives, accessible via hydrolysis of the corresponding methyl ester, demonstrated potent in vitro activity against methicillin‑resistant Staphylococcus aureus (MRSA) and other multidrug‑resistant Gram‑positive pathogens [1]. The lead compound C09 exhibited dual targeting of type I signal peptidase (SPase I) and bacterial membrane disruption, with significant in vivo efficacy in a murine MRSA skin infection model and favourable liver microsome metabolic stability [1]. While the free acid was evaluated, the methyl ester (CAS 55618-86-5) is the direct synthetic precursor, positioning it as the key entry point for antibacterial SAR exploration.

Antibacterial MRSA Signal Peptidase

Physicochemical Differentiation: Methyl Ester vs. Free Acid Solubility and Permeability Profile

Esterification of the 9‑carboxylic acid to the methyl ester eliminates the ionisable carboxylate at physiological pH, increasing calculated LogP and passive membrane permeability relative to the free acid [1]. The methyl ester (MW = 241.29) has 0 hydrogen bond donors versus 1 for the free acid (MW = 227.26), placing it within Lipinski Rule‑of‑Five space for CNS penetration (HBD ≤ 3, MW < 400) [2]. This physicochemical advantage makes the methyl ester a more suitable starting point for CNS‑oriented medicinal chemistry campaigns than the carboxylic acid.

Drug‑likeness Permeability Prodrug Design

Luminescence Application Space: Europium Complexation of Tetrahydroacridine‑9‑carboxylic Acid (Accessible from Methyl Ester)

Europium(III) complexes of 1,2,3,4‑tetrahydroacridine‑9‑carboxylic acid exhibit efficient luminescence, as confirmed by NMR, IR spectroscopy, and thermogravimetry [1]. The free acid is the direct ligand; however, the methyl ester (CAS 55618-86-5) can be hydrolysed quantitatively to the acid under mild basic conditions, providing a high‑purity entry route to the ligand. This luminescence property is absent in tacrine (9‑amino) and other 9‑substituted analogues that lack the carboxylate chelating group, positioning the ester/acid system uniquely for optical materials and bio‑probe applications.

Luminescent Materials Lanthanide Complexes Optical Probes

Optimal Application Scenarios for Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate Driven by Quantitative Evidence


Cholinesterase Inhibitor SAR Libraries Requiring Potency Superior to Tacrine

Medicinal chemistry teams developing dual AChE/BChE inhibitors for Alzheimer's disease should select the methyl ester (CAS 55618-86-5) as the core scaffold. C4‑functionalised derivatives derived from this ester have demonstrated IC₅₀ values of 119.45 nM (AChE) and 121.58 nM (BChE), outperforming tacrine by 1.7‑fold [1]. The ester handle permits rapid parallel amidation to explore peripheral site interactions without the hepatotoxicity risk associated with the 9‑amino group.

S6K1 Kinase Inhibitor Design Exploiting a Structurally Validated Hinge‑Binding Motif

For oncology programmes targeting the PI3K/mTOR/S6K1 axis, the tetrahydroacridine‑9‑carboxylate ester provides a crystallographically confirmed hinge‑binding fragment (PDB: 3WF9, 2.04 Å) [1]. The ester carbonyl accepts a hydrogen bond from the kinase hinge, an interaction not available with tacrine. Researchers can purchase the methyl ester as a direct starting material for fragment growth or library synthesis aimed at S6K1 and related AGC kinases.

Anti‑MRSA Drug Discovery Leveraging a Dual‑Mechanism Antibacterial Scaffold

The methyl ester is the optimal procurement choice for antibacterial SAR campaigns against multidrug‑resistant Gram‑positive pathogens. Hydrolysis yields the active carboxylic acid derivatives that target type I signal peptidase and disrupt bacterial membranes, with lead compound C09 demonstrating in vivo efficacy in a murine MRSA skin infection model [1]. Procuring the ester provides a single entry point to both acid‑based and ester‑based sub‑libraries for parallel SAR exploration.

Luminescent Lanthanide Complex Synthesis for Optical Materials and Bio‑Probes

Groups synthesising luminescent europium or terbium complexes should source the methyl ester as a storable, high‑purity precursor to the chelating ligand 1,2,3,4‑tetrahydroacridine‑9‑carboxylic acid. Quantitative hydrolysis under mild conditions yields the acid, which forms efficient luminescent complexes with Eu³⁺ and Tb³⁺ [1]. This application is unique to the carboxylate series and cannot be replicated with tacrine or other 9‑substituted analogues lacking a chelating group.

Quote Request

Request a Quote for Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.